molecular formula C23H17FN2O2 B6576867 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol CAS No. 862489-81-4

5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol

Cat. No.: B6576867
CAS No.: 862489-81-4
M. Wt: 372.4 g/mol
InChI Key: ZCFPSOGTJWIAIF-UHFFFAOYSA-N
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Description

The compound 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol features a phenolic core substituted at the 2-position with a 5-phenylpyrimidin-4-yl group and at the 5-position with a 2-fluorophenylmethoxy moiety. This structure combines a pyrimidine ring (a heterocyclic aromatic system) with fluorinated and phenyl substituents, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. The fluorine atom enhances lipophilicity and metabolic stability, while the pyrimidine ring contributes to hydrogen-bonding interactions, often critical for target binding .

Properties

IUPAC Name

5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c24-21-9-5-4-8-17(21)14-28-18-10-11-19(22(27)12-18)23-20(13-25-15-26-23)16-6-2-1-3-7-16/h1-13,15,27H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFPSOGTJWIAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol with three analogues from literature, focusing on substituents, physicochemical properties, and inferred biological implications:

Compound Name/Structure R1 (Pyrimidine Substituent) R2 (Benzyloxy Substituent) Molecular Weight (g/mol) XLogP3 HBD/HBA Key Features
Target Compound 5-phenyl 2-fluorophenyl 385.42 ~4.2 1/5 Fluorine enhances lipophilicity; pyrimidine enables H-bonding .
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorophenyl)methoxy]phenol 2-amino-5-(2-methoxyphenoxy) 3,4-dichlorophenyl 487.31 (calculated) ~5.0 3/7 Dichloro groups increase logP; amino and methoxy improve solubility.
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol 2-amino-5-(4-methoxyphenyl)-6-methyl 4-fluorophenyl 431.5 4.7 2/7 Methyl and methoxy groups reduce steric hindrance; 4-F enhances stability.
2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol 5-(4-methoxyphenoxy) 2-methylphenyl 414.46 (calculated) ~4.5 1/5 Methoxy and methyl groups balance lipophilicity and solubility.

Analysis of Substituent Effects

Fluorine vs. Chlorine/Methoxy :

  • The 2-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, increasing logP (~4.2) compared to methoxy-substituted analogues (logP ~4.5–4.7). However, it is less lipophilic than dichlorophenyl derivatives (logP ~5.0) .
  • Fluorine improves metabolic stability and bioavailability relative to chlorine, which may cause toxicity concerns .

Pyrimidine Modifications: The 5-phenylpyrimidin-4-yl group in the target compound lacks functional groups (e.g., amino in ), reducing hydrogen-bonding capacity (HBA = 5 vs. 7 in amino-substituted analogues). This may lower target affinity but simplify synthesis . Methyl or methoxy substituents on pyrimidine (e.g., ) enhance steric bulk and alter electron distribution, affecting binding kinetics.

Benzyloxy Variations :

  • 2-Fluorophenylmethoxy provides a balance between lipophilicity and steric effects, whereas 3,4-dichlorophenylmethoxy () increases logP significantly but risks off-target interactions.
  • 4-Fluorophenylmethoxy () and 2-methylphenylmethoxy () optimize membrane permeability without excessive hydrophobicity.

Research Findings and Implications

Pharmacokinetic Predictions

  • Target Compound : Moderate logP (~4.2) suggests favorable blood-brain barrier penetration, while HBD/HBA (1/5) indicates acceptable solubility. The fluorine atom may reduce oxidative metabolism, extending half-life .
  • Amino-Substituted Analogues: Higher HBD/HBA (e.g., 3/7 in ) improves solubility but may limit passive diffusion.

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